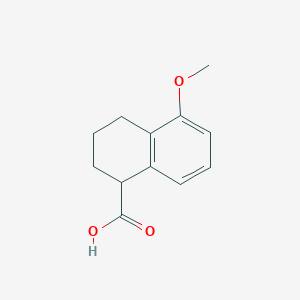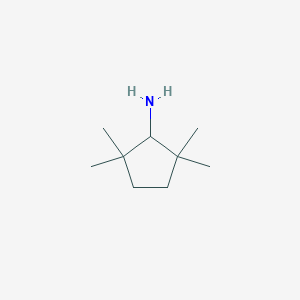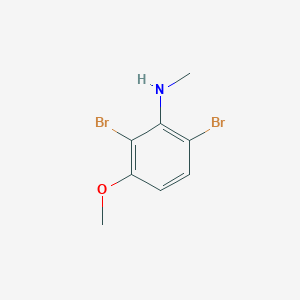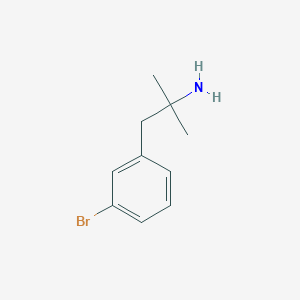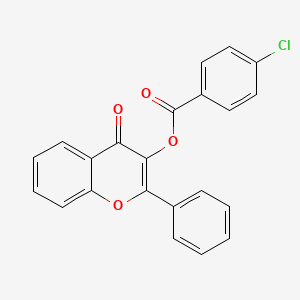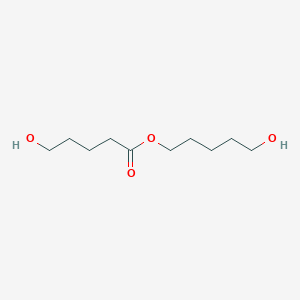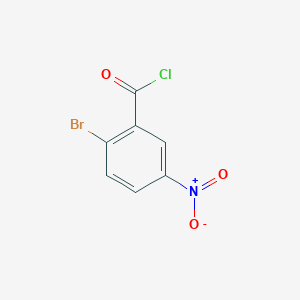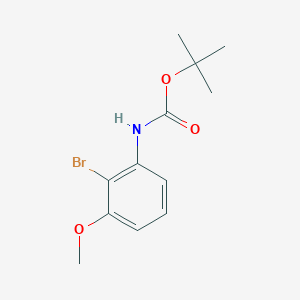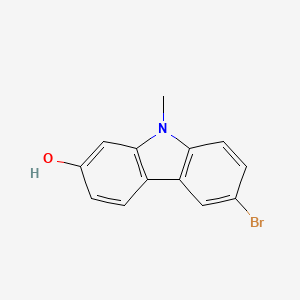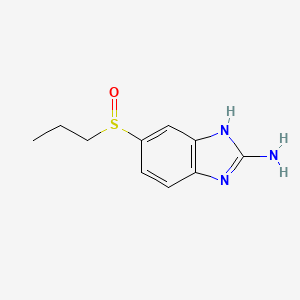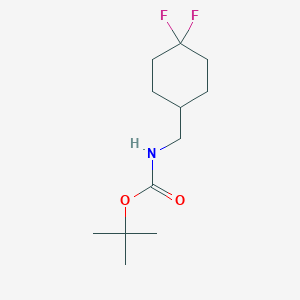
(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester
Overview
Description
(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester, also known as DFCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. DFCM is a carbamate derivative that has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mechanism Of Action
The exact mechanism of action of (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of neurotransmitter release and the inhibition of inflammatory mediators. (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has been shown to enhance the release of gamma-aminobutyric acid (GABA) and inhibit the release of glutamate, which are important neurotransmitters involved in pain and seizure regulation.
Biochemical And Physiological Effects
(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has also been shown to reduce pain and seizures by modulating the release of neurotransmitters such as GABA and glutamate. Additionally, (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester in lab experiments is its ability to exhibit multiple pharmacological effects. This allows researchers to investigate its potential applications in a wide range of disease models. Additionally, (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development.
However, there are also limitations to using (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. This makes it difficult to design experiments that can accurately assess its pharmacological effects. Additionally, the synthesis of (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester can be challenging, and the compound may be difficult to obtain in large quantities.
Future Directions
There are several future directions for the research of (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use as an analgesic and anti-inflammatory agent in the treatment of chronic pain. Additionally, further research is needed to understand its exact mechanism of action and to optimize its synthesis for large-scale production.
Scientific Research Applications
(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. (4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
tert-butyl N-[(4,4-difluorocyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO2/c1-11(2,3)17-10(16)15-8-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCMTZUQWODNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Hydroxybenzo[h]quinoline-8-carboxylic acid](/img/structure/B3285636.png)
